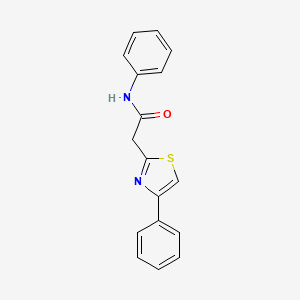

N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-16(18-14-9-5-2-6-10-14)11-17-19-15(12-21-17)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHQKZCSFBZYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with phenylacetic acid derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Carbonyl

The acetamide group undergoes nucleophilic substitution under basic conditions. For example:

-

Hydrolysis : Reaction with aqueous NaOH yields 2-(4-phenylthiazol-2-yl)acetic acid and aniline .

-

Aminolysis : Substitution with primary amines produces substituted amides. For instance, treatment with methylamine generates N-methyl-2-(4-phenylthiazol-2-yl)acetamide .

Key Reagents :

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-rich thiazole ring participates in electrophilic substitution. For example:

-

Halogenation : Chlorination with Cl₂/FeCl₃ introduces chlorine at the 5-position of the thiazole ring.

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively nitrate the phenyl group attached to the thiazole.

Key Conditions :

-

Solvent : Dichloromethane, acetic acid

-

Temperature : 0–25°C

Oxidation and Reduction Reactions

-

Oxidation : The thiazole sulfur atom oxidizes to sulfoxide or sulfone derivatives using mCPBA or H₂O₂.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering its aromaticity .

Example Reaction :

Condensation Reactions

The acetamide’s methylene group reacts with aldehydes in Knoevenagel condensations. For example:

Conditions :

-

Catalyst : Piperidine

-

Solvent : Ethanol, reflux

Cross-Coupling Reactions

The phenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄.

Example :

Comparative Reactivity of Structural Analogs

Biological Activity-Driven Modifications

Derivatives of N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibit anticancer properties via apoptosis induction . Modifications include:

-

Introduction of electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance bioactivity .

-

Side-chain elongation to improve binding to enzymatic targets like nucleotide pyrophosphatase .

Crystallographic Insights

X-ray diffraction studies of analogs (e.g., 2-chloro-N-(4-phenylthiazol-2-yl)acetamide) reveal:

Scientific Research Applications

Anticholinesterase Activity

One of the prominent applications of N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide is in the treatment of neurodegenerative diseases like Alzheimer's. Research indicates that acetamide derivatives can act as anticholinesterase agents, which are crucial for enhancing cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition can potentially improve cognitive functions in patients with Alzheimer's disease .

Anticonvulsant Properties

The compound has also shown promise as an anticonvulsant. Studies have demonstrated that thiazole derivatives exhibit anticonvulsant activity, making them candidates for the development of new antiepileptic drugs. The mechanism often involves modulation of neurotransmitter systems and ion channels, which are critical in seizure activity .

Antidepressant Effects

In addition to its anticonvulsant properties, this compound has been investigated for its antidepressant effects. Research indicates that compounds with thiazole rings can influence serotonin and norepinephrine levels in the brain, contributing to mood regulation and alleviation of depressive symptoms .

Anti-HIV Activity

The compound has also been studied for its anti-HIV properties. Thiazole derivatives have demonstrated activity against HIV by inhibiting viral replication and affecting the viral life cycle. This makes them potential candidates for further development into therapeutic agents for HIV/AIDS treatment .

Structure and Synthesis

The synthesis of this compound typically involves the reaction of 4-phenylthiazol-2-amine with chloroacetyl chloride under specific conditions to yield the desired product. The molecular structure has been confirmed through X-ray crystallography, providing insights into its atomic connectivity and spatial arrangement .

Case Studies and Experimental Findings

Several studies have explored the biological activities of this compound:

Mechanism of Action

The mechanism of action of N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anti-inflammatory applications, it may inhibit enzymes such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide

- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide

- N-(4-(4-bromophenyl)-1,3-thiazol-2-yl)acetamide

Uniqueness

N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential pharmacological activities make it a compound of significant interest .

Biological Activity

N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological significance. The compound is synthesized as a building block for more complex molecules and exhibits a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Target Enzymes

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play crucial roles in the inflammatory response by converting arachidonic acid into prostaglandins, which mediate inflammation and pain.

Biochemical Pathways

The compound's inhibition of COX enzymes leads to decreased production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, it may interfere with other cellular pathways involved in cancer cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound displays significant antimicrobial activity. It has been studied for its effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the compound’s ability to inhibit COX enzymes. In vitro studies have demonstrated that it can reduce inflammation markers in cell cultures, making it a candidate for further development as an anti-inflammatory drug .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells and inhibit cell migration and colony formation. For instance, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .

Case Studies and Research Findings

Q & A

Basic Research Question

- Anticonvulsant Activity : Maximal electroshock (MES) and 6-Hz psychomotor seizure models in rodents. Compound administration (intraperitoneal or oral) followed by seizure threshold measurement .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Note : For mechanistic studies, sodium channel binding assays (e.g., voltage-sensitive Na⁺ channel inhibition) are performed using radiolabeled ligands (e.g., [³H]batrachotoxin) .

How do structural modifications influence the pharmacological profile of this compound?

Advanced Research Question

Structure-Activity Relationship (SAR) studies highlight:

- Phenyl Ring Substitution : Electron-withdrawing groups (e.g., 3-CF₃) enhance anticonvulsant activity in MES models, while 3-Cl derivatives are inactive .

- Thiazole Core : Replacement with piperazine or pyrrolidine-2,5-dione reduces potency, indicating the thiazole’s role in target binding .

- Acetamide Chain : Methylation at the nitrogen atom (N-methyl derivatives) can alter metabolic stability and blood-brain barrier penetration .

Methodological Insight : Use comparative molecular field analysis (CoMFA) or docking studies to predict substituent effects on target binding .

How can crystallographic data discrepancies (e.g., hydrogen bonding vs. bioactivity) be resolved?

Advanced Research Question

Contradictions between solid-state hydrogen-bonding patterns and solution-phase bioactivity often arise due to:

- Conformational Flexibility : The acetamide chain may adopt different orientations in solution vs. crystal lattice. Molecular dynamics simulations can model these changes .

- Solvent Effects : Polar solvents (e.g., DMSO) disrupt hydrogen bonds observed in crystals. Validate bioactivity in aqueous buffers mimicking physiological conditions .

What strategies mitigate synthetic byproducts during thiazole-incorporation reactions?

Advanced Research Question

Common byproducts (e.g., dimerized thiazoles) arise from:

- Over-alkylation : Control stoichiometry of NaN₃ or thioamide reagents (1.5–2 equivalents) .

- Side Reactions : Use scavengers (e.g., molecular sieves) to absorb excess water in toluene/water systems .

- Monitoring : Real-time reaction tracking via FT-IR or HPLC-MS to detect intermediates .

What advanced pharmacological models assess efficacy against therapy-resistant epilepsy?

Advanced Research Question

- 6-Hz Psychomotor Seizure Model : Mimics drug-resistant epilepsy. Administer compounds at 32–44 mA current thresholds in mice .

- Kindling Models : Chronic electrical stimulation induces progressive seizure severity. Evaluate latency to seizure onset post-treatment .

How are computational tools applied to predict metabolic pathways?

Advanced Research Question

- In Silico Metabolism : Use software like Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., N-demethylation, thiazole ring hydroxylation) .

- Experimental Validation : LC-MS/MS analysis of hepatic microsome incubations confirms predicted metabolites .

What analytical techniques resolve challenges in purity assessment?

Basic Research Question

- HPLC-PDA : Quantify impurities >0.1% using C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content within ±0.4% theoretical values .

Advanced Research Note : High-resolution mass spectrometry (HR-MS) confirms molecular formula accuracy (e.g., m/z 367.0845 for C₁₉H₁₇N₂O₂S) .

How do hydrogen-bonding motifs in the crystal lattice impact solubility?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.